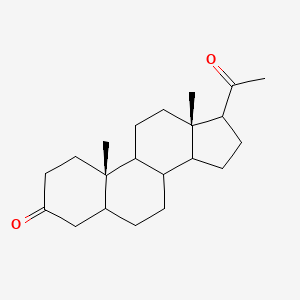
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine is an organic compound characterized by the presence of a bromobenzylidene group attached to a dimethoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine typically involves the condensation reaction between 4-bromobenzaldehyde and 2,2-dimethoxyethanamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Oxidation of this compound can yield products such as bromobenzaldehyde derivatives.
Reduction: Reduction can produce (E)-N-(4-bromobenzyl)-2,2-dimethoxyethanamine.
Substitution: Substitution reactions can lead to the formation of various substituted benzylidene derivatives.
Scientific Research Applications
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group can form specific interactions with active sites, while the dimethoxyethanamine moiety can influence the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-bromobenzylidene)-1-benzofuran-2-carbohydrazide
- 2-[(E)-(4-Bromobenzylidene)amino]benzonitrile
- 2-[(E)-(4-Bromobenzylidene)amino]benzenethiol
Uniqueness
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine is unique due to the presence of the dimethoxyethanamine moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various research applications to explore new chemical reactions and biological interactions.
Properties
CAS No. |
1009309-65-2 |
|---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-7,11H,8H2,1-2H3 |
InChI Key |
ILGOOXRFTJHHQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN=CC1=CC=C(C=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



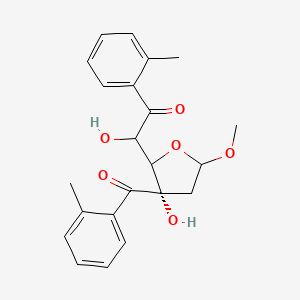

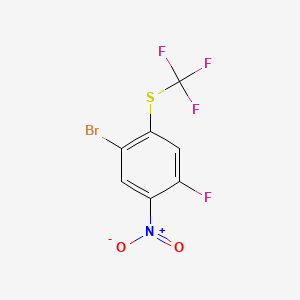
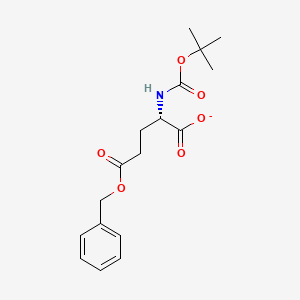
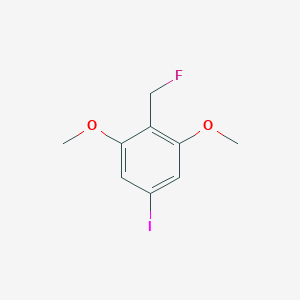
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)
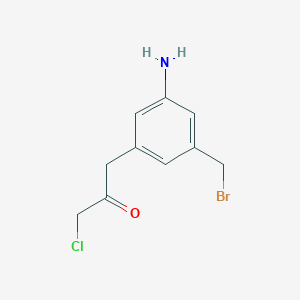

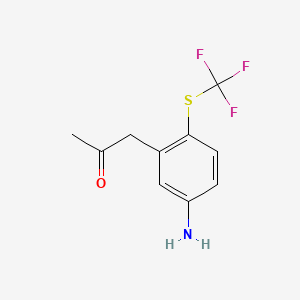
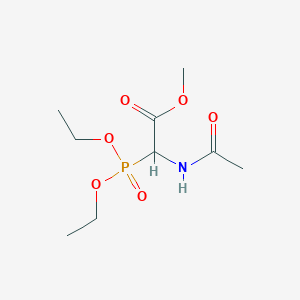
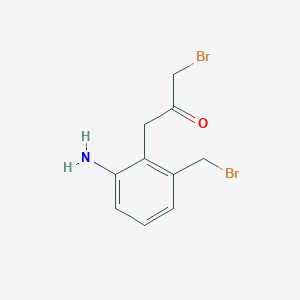
![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)
